(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)piperidine-2-carboxamide
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Description
(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C21H23ClFN3O4S3 and its molecular weight is 532.06. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds structurally similar to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For instance, benzothiazoles and sulphonamide compounds are recognized for their broad spectrum of pharmacological potentials, including antimicrobial activity. Studies involving the synthesis of fluoro-substituted benzothiazoles and sulphonamide derivatives have demonstrated considerable antibacterial effects, suggesting a promising approach for developing new antimicrobial agents (Patel et al., 2009), (Jagtap et al., 2010).
Antituberculosis and Cytotoxic Activities
Another area of application for similar compounds is in the treatment of infectious diseases such as tuberculosis and in cancer research. Thiazole-aminopiperidine hybrid analogs have shown promise as novel inhibitors of Mycobacterium tuberculosis, with certain compounds exhibiting significant antituberculosis activity and low cytotoxicity, indicating potential as therapeutic agents against tuberculosis (Jeankumar et al., 2013). Additionally, fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole derivatives have been synthesized and evaluated for their biological and pharmacological screening, showing antimicrobial and anti-inflammatory activities, which could be beneficial for cancer treatment strategies (Patel et al., 2009).
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O4S3/c1-2-30-13-12-25-19-14(23)6-5-8-16(19)31-21(25)24-20(27)15-7-3-4-11-26(15)33(28,29)18-10-9-17(22)32-18/h5-6,8-10,15H,2-4,7,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJLRZFHPKGDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=CC=C2SC1=NC(=O)C3CCCCN3S(=O)(=O)C4=CC=C(S4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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